molecular formula C17H13ClF5N5O B14921591 4-chloro-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B14921591
M. Wt: 433.8 g/mol
InChI Key: VOAQZHCUFUMGAL-UHFFFAOYSA-N
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Description

4-CHLORO-N~5~-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~5~-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach is the condensation of 3,5-dimethylpyrazole with 2,3,4,5,6-pentafluorobenzyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with 4-chloropyrazole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~5~-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-CHLORO-N~5~-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~5~-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N~5~-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentafluorobenzyl group, in particular, enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H13ClF5N5O

Molecular Weight

433.8 g/mol

IUPAC Name

4-chloro-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H13ClF5N5O/c1-6-15(25-17(29)16-9(18)4-24-27(16)3)7(2)28(26-6)5-8-10(19)12(21)14(23)13(22)11(8)20/h4H,5H2,1-3H3,(H,25,29)

InChI Key

VOAQZHCUFUMGAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=C(C=NN3C)Cl

Origin of Product

United States

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